What is the mechanism of action for 2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide?
What is the mechanism of action for 2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide?
Foreword for the Research & Development Community
In the dynamic landscape of agrochemical research, a thorough understanding of a fungicide's mechanism of action is paramount for its effective and sustainable deployment. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the complex and multifaceted mode of action of 2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide, commonly known as Cymoxanil. Moving beyond a simplistic overview, we will dissect the current scientific consensus, explore emerging research, and provide actionable experimental frameworks to empower your own investigations into this intriguing molecule. Our narrative is built on the pillars of scientific integrity, providing a causal understanding of experimental choices and ensuring that the described protocols are self-validating. Every key assertion is grounded in authoritative, citable literature, fostering a trustworthy and comprehensive resource.
Introduction to Cymoxanil: A Post-Infection Fungicide with Curative Activity
Cymoxanil is a synthetic fungicide belonging to the cyanoacetamide-oxime class of chemicals.[1] It is distinguished by its protective and curative activity against a range of plant pathogenic oomycetes, notably those from the Peronosporales order such as Plasmopara viticola (grape downy mildew) and Phytophthora infestans (late blight of potato and tomato).[2][3] A key characteristic of Cymoxanil is its local systemic activity, allowing it to penetrate the plant tissue and curb the pathogen's growth even after infection has initiated.[2] This post-infection, or curative, action is a significant advantage in disease management strategies.
The Primary Mechanism of Action: Inhibition of Dihydrofolate Reductase and Disruption of Nucleic Acid Synthesis
Recent and compelling evidence has pinpointed the primary molecular target of Cymoxanil as dihydrofolate reductase (DHFR) , a crucial enzyme in the folate biosynthesis pathway.[4][5] This discovery has refined our understanding from a general disruption of RNA synthesis to a specific, well-defined enzymatic inhibition.
The Role of Dihydrofolate Reductase
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in a variety of metabolic pathways, including the de novo synthesis of purines (adenine and guanine) and thymidylate, which are the building blocks of DNA and RNA.[6] By inhibiting DHFR, Cymoxanil effectively chokes off the supply of these essential precursors, leading to a cessation of nucleic acid synthesis and, consequently, halting fungal growth.[4][5]
Experimental Validation of DHFR Inhibition
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Chemical-Genomic Screening: Initial clues emerged from large-scale screens of the non-essential gene deletion library of the model organism Saccharomyces cerevisiae. These screens revealed that yeast strains with deletions in genes related to de novo purine biosynthesis and ribonucleoside synthesis were hypersensitive to Cymoxanil.[4] This provided a strong genetic link between the fungicide's activity and the folate pathway.
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In-Silico Molecular Docking: Computational modeling predicted a direct interaction between Cymoxanil and the active site of DHFR from yeast, humans, and, most importantly, Phytophthora infestans.[4][7] These simulations identified key amino acid residues within the enzyme's active site that are likely involved in binding the fungicide.
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In Vitro Enzyme Activity Assays: The definitive proof of inhibition was established through direct enzymatic assays. These experiments demonstrated that Cymoxanil inhibits the activity of DHFR in a dose-dependent manner.[4][5]
The convergence of genetic, computational, and biochemical evidence provides an authoritative grounding for the claim that DHFR is the primary target of Cymoxanil.
Signaling Pathway of DHFR Inhibition
The following diagram illustrates the central role of DHFR in nucleotide biosynthesis and how its inhibition by Cymoxanil disrupts this vital process.
Caption: Inhibition of DHFR by Cymoxanil blocks the synthesis of purines, halting RNA and DNA production.
A Secondary Front: Disruption of the Plasma Membrane and Cellular Bioenergetics
While DHFR inhibition is the well-established primary mechanism, emerging research suggests that Cymoxanil may also exert its fungicidal effects through a secondary mode of action at the plasma membrane.
Inhibition of the Pma1p Proton Pump
A recent study, currently in preprint, has implicated the inhibition of the plasma membrane H+-ATPase, Pma1p , as another target of Cymoxanil.[8][9] Pma1p is a crucial enzyme responsible for maintaining the electrochemical proton gradient across the fungal plasma membrane. This gradient is essential for nutrient uptake, intracellular pH regulation, and overall cellular homeostasis.
Inhibition of Pma1p by Cymoxanil leads to:
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A decrease in plasma membrane potential: This disrupts the driving force for many transport processes.
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Intracellular acidification: The failure to pump protons out of the cell leads to a drop in internal pH, which can have deleterious effects on numerous enzymatic activities.[8]
Experimental Workflow for Investigating Plasma Membrane Effects
The following workflow outlines a logical sequence of experiments to validate the impact of Cymoxanil on the plasma membrane.
Caption: A workflow to investigate Cymoxanil's effects on the fungal plasma membrane.
The Enigmatic Role of the Cyanide Moiety and Metabolic Activation
The chemical structure of Cymoxanil, specifically the presence of a nitrile (cyanide) group, raises questions about its potential contribution to the overall toxicity. Furthermore, the metabolism of Cymoxanil within the fungal cell appears to be a critical aspect of its activity.
Potential for Cyanide-Mediated Toxicity
Organic nitriles, such as Cymoxanil, have the potential to be metabolized to release cyanide ions (CN-).[10] Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[10] By binding to the ferric iron in this enzyme complex, cyanide effectively halts aerobic respiration and cellular ATP production. While this has been proposed as a potential mechanism of toxicity for organic nitriles in general, the specific contribution of cyanide release to the fungicidal activity of Cymoxanil requires further dedicated investigation.
Metabolic Activation: A Pro-Fungicide Mechanism?
Studies on the metabolism of Cymoxanil in sensitive strains of Botrytis cinerea have revealed that the parent compound is rapidly transformed into several metabolites.[11] One of these metabolites, N-acetylcyanoglycine , has been shown to be fungitoxic in its own right.[11] This suggests that Cymoxanil may act as a pro-fungicide, where its metabolic conversion within the target organism is necessary to unleash its full toxic potential.
The metabolic pathways of Cymoxanil in fungi are complex and can involve cyclization, reduction, and hydrolysis followed by acetylation.[11]
Fungal Metabolism of Cymoxanil
The following diagram provides a simplified overview of the known metabolic transformations of Cymoxanil in fungi.
Caption: Fungal metabolism of Cymoxanil leads to multiple products, including the active metabolite N-acetylcyanoglycine.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the physicochemical properties and biological activity of Cymoxanil.
| Parameter | Value | Source |
| Molecular Weight | 198.18 g/mol | [1] |
| Solubility in Water | 890 mg/L (pH 5, 20°C) | [2] |
| LogP (octanol-water) | 0.59 (pH 5), 0.67 (pH 7) | [2] |
| FRAC Code | 27 | [1] |
| DHFR Inhibition (Yeast) | Dose-dependent | [4] |
| DHFR Inhibition (Mammalian) | Dose-dependent | [5] |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Protocol: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is adapted from methodologies used to demonstrate the direct inhibition of DHFR by Cymoxanil.[4][5]
Objective: To quantify the inhibitory effect of Cymoxanil on the enzymatic activity of DHFR.
Principle: DHFR activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.
Materials:
-
Purified DHFR enzyme (from the target organism or a recombinant source)
-
Dihydrofolate (DHF) substrate
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NADPH cofactor
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Cymoxanil stock solution (in a suitable solvent like DMSO)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in a microplate well or a cuvette.
-
Add varying concentrations of Cymoxanil (and a solvent control) to the reaction mixture and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DHF substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity for each Cymoxanil concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction velocities against the logarithm of the inhibitor concentration.
Self-Validation:
-
Include a known DHFR inhibitor (e.g., methotrexate) as a positive control.
-
Ensure that the solvent used to dissolve Cymoxanil does not interfere with the assay.
-
Confirm that the reaction is linear with respect to time and enzyme concentration in the absence of the inhibitor.
Conclusion: A Synthesized View of a Multi-Target Fungicide
The mechanism of action of Cymoxanil is a compelling example of a fungicide with multiple potential targets. The evidence strongly supports the inhibition of dihydrofolate reductase as its primary mode of action, leading to the disruption of essential nucleic acid synthesis.[4][5] Concurrently, emerging research points towards a significant secondary effect on the plasma membrane , involving the inhibition of the Pma1p proton pump and a subsequent collapse of the cellular bioenergetic state.[8][9] The roles of metabolic activation to a more potent fungitoxic compound and the potential for cyanide-mediated respiratory inhibition add further layers of complexity.
For drug development professionals, this multifaceted mechanism presents both challenges and opportunities. The presence of multiple targets may contribute to a lower risk of resistance development compared to single-site inhibitors.[12] Future research should focus on quantifying the relative contributions of each of these mechanisms to the overall fungicidal efficacy of Cymoxanil against different oomycete pathogens. Such knowledge will be invaluable for designing novel fungicides with improved efficacy and more robust resistance management profiles.
References
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University of Hertfordshire. Cymoxanil (Ref: DPX T3217). Agriculture and Environment Research Unit (AERU). [Link]
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Chaves, S. R., et al. (2024). The antifungal activity of cymoxanil is associated with proton pump inhibition and disruption of plasma membrane potential. bioRxiv. [Link]
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Coromandel International Limited. TECHNICAL BULLETIN CYMOXANIL TECHNICAL. [Link]
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Al-Saffar, F., et al. (2024). Cymoxanil disrupts RNA synthesis through inhibiting the activity of dihydrofolate reductase. Scientific Reports, 14(1), 11695. [Link]
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Tellier, F., et al. (2008). Characterization of Metabolites of Fungicidal Cymoxanil in a Sensitive Strain of Botrytis cinerea. Journal of Agricultural and Food Chemistry, 56(23), 11348-11355. [Link]
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U.S. Environmental Protection Agency. (1998). Pesticides - Fact Sheet for Cymoxanil. [Link]
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Al-Saffar, F., et al. (2024). Cymoxanil disrupts RNA synthesis through inhibiting the activity of dihydrofolate reductase. ResearchGate. [Link]
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Sipcam Oxon. (n.d.). Cymoxanil - Fungicides. [Link]
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Chaves, S. R., et al. (2024). The antifungal activity of cymoxanil is associated with proton pump inhibition and disruption of plasma membrane potential. bioRxiv. [Link]
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de Waard, M. A., et al. (2006). Mechanisms and significance of fungicide resistance. Fungal Genetics and Biology, 43(11), 727-735. [Link]
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Rao, K. S., et al. (2020). Spectrophotometric Method for the Determination of Cymoxanil in Environmental and Vegetable Samples. Analytical Chemistry Letters, 10(4), 503-512. [Link]
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U.S. Environmental Protection Agency. (2016). Cymoxanil. Draft Human Health Risk Assessment for Registration Review. [Link]
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Chen, Y., et al. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Phytopathology, 113(5), 836-848. [Link]
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Synapse. (2023). What are DHFR inhibitors and how do you quickly get the latest development progress? [Link]
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